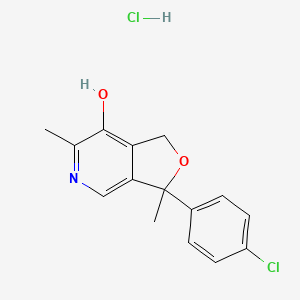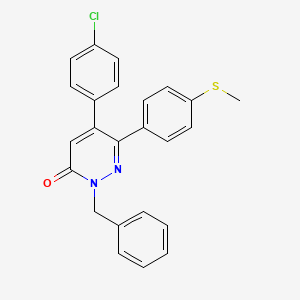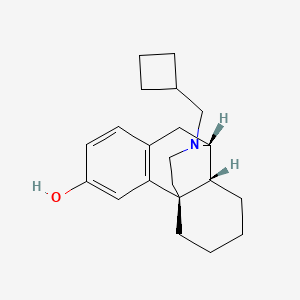
Pde7-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde7-IN-3 typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Monohydrazinolysis: Selective monohydrazinolysis of a precursor compound to yield an intermediate.
Schiff Base Formation: Reaction of the intermediate with substituted aromatic aldehydes to form Schiff bases.
Cyclization: Cyclization of Schiff bases with bromine in acetic acid to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Pde7-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Pde7-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PDE7 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Mécanisme D'action
Pde7-IN-3 exerts its effects by selectively inhibiting PDE7, thereby increasing intracellular levels of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. The compound modulates various signaling pathways, including those involved in inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Pde7-IN-3 is unique compared to other PDE inhibitors due to its selectivity for PDE7. Similar compounds include:
PDE4 Inhibitors: Such as rolipram, which also target cAMP but are less selective.
Dual PDE4/PDE7 Inhibitors: Such as BRL-50481, which inhibit both PDE4 and PDE7.
Non-selective PDE Inhibitors: Such as theophylline, which inhibit multiple PDE isoforms
This compound stands out due to its high selectivity for PDE7, making it a valuable tool for studying the specific role of PDE7 in various biological processes and for developing targeted therapies .
Propriétés
Formule moléculaire |
C18H21ClN2O4 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
Clé InChI |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


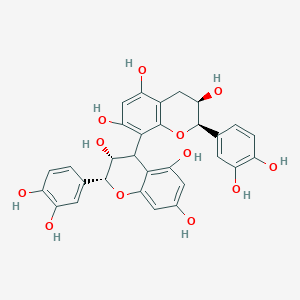
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
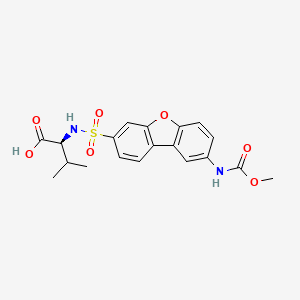


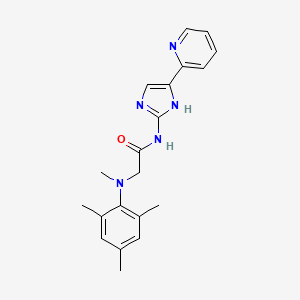

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
![2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B10826082.png)
